REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+]>C1COCC1.CO>[Cl:1][C:2]1[N:7]=[C:6]([O:11][CH3:10])[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
NaOMe
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at RT for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (eluting with 100% DCM)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.228 mmol | |
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 7.38% | |
YIELD: CALCULATEDPERCENTYIELD | 7.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |